molecular formula C24H20N2O4 B2488019 (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327194-68-2

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2488019
CAS No.: 1327194-68-2
M. Wt: 400.434
InChI Key: CYRQXRILMSKSMB-LCUIJRPUSA-N
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Description

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core through a cyclization reaction. This is followed by the introduction of the imino group via a condensation reaction with 3,4-dimethoxyaniline. The final step involves the formation of the carboxamide group through an amidation reaction with phenyl isocyanate. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or chromene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the imino and carboxamide groups allows the compound to form hydrogen bonds and other interactions with target proteins, affecting their function. Additionally, the chromene core can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imino and carboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications. Additionally, the chromene core provides a rigid and planar structure, enhancing its stability and reactivity.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-21-13-12-18(15-22(21)29-2)26-24-19(14-16-8-6-7-11-20(16)30-24)23(27)25-17-9-4-3-5-10-17/h3-15H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRQXRILMSKSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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